molecular formula C10H8O2 B190331 7-Methylcoumarin CAS No. 2445-83-2

7-Methylcoumarin

Cat. No. B190331
M. Wt: 160.17 g/mol
InChI Key: DLHXRDUXNVEIEY-UHFFFAOYSA-N
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Patent
US06201087B1

Procedure details

10 g (62.4 mmol) of 7-methyl-coumarin were suspended in 115 ml of carbon tetrachloride. After the addition of 12.2 g (68.7 mmol) of N-bromosuccinimide and 0.122 g (0.5 mmol) of benzoyl peroxide the reaction mixture was boiled under reflux for 7 hours. After cooling to room temperature the mixture was filtered. The residue was washed in succession with carbon tetrachloride and a small amount of diethyl ether and subsequently digested in 500 ml of water. The crude product was filtered off, dried and recrystallized from about 150 ml of acetone. After drying in a water-jet vacuum at 60° C. there were obtained 11 g of 7-bromomethyl-2H-1-benzopyran-2-one as white crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
0.122 g
Type
catalyst
Reaction Step Two
Quantity
115 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1.[Br:13]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:13][CH2:1][C:2]1[CH:3]=[CH:4][C:5]2[CH:6]=[CH:7][C:8](=[O:12])[O:9][C:10]=2[CH:11]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=CC=C2C=CC(OC2=C1)=O
Step Two
Name
Quantity
12.2 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.122 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Three
Name
Quantity
115 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hours
Duration
7 h
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The residue was washed in succession with carbon tetrachloride
FILTRATION
Type
FILTRATION
Details
The crude product was filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from about 150 ml of acetone
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying in a water-jet vacuum at 60° C.

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC2=C(C=CC(O2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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